(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one is a naturally occurring xanthone dimer, primarily isolated from fungi. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one involves the dimerization of monomeric xanthones. This process typically requires specific reaction conditions, including the presence of catalysts and controlled temperatures. The exact synthetic route may vary, but it generally involves the formation of a biaryl linkage between two xanthone units .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of reduced xanthone derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the biological activity of the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted xanthone derivatives.
Scientific Research Applications
(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the dimerization of xanthones and the synthesis of complex natural products.
Biology: It is used to investigate the biological activities of xanthone dimers, including their antimicrobial and antifungal properties.
Industry: Its unique structure and biological activities make it a candidate for developing new fungicides and other agrochemicals
Mechanism of Action
The mechanism of action of (3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one involves its interaction with specific molecular targets and pathways. It exerts its effects by disrupting the integrity of cell membranes, inhibiting protein synthesis, and blocking chitin synthesis. These actions lead to the inhibition of fungal growth and the reduction of disease symptoms .
Comparison with Similar Compounds
Similar Compounds
Ascherxanthone B: A closely related compound with similar antifungal properties but slightly different structural features.
Chrysoxanthone: Another xanthone dimer with distinct biological activities.
Dicerandrols A–C: Xanthone dimers with notable antimicrobial properties
Uniqueness of (3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one
This compound is unique due to its specific dimeric structure and the presence of particular functional groups that contribute to its biological activities. Its ability to inhibit the growth of specific fungal pathogens sets it apart from other xanthone dimers .
Properties
Molecular Formula |
C32H34O10 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(3S,4R,4aR)-7-[(5R,6S,10aR)-1,5-dihydroxy-6-methoxy-3,10a-dimethyl-9-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8-dihydroxy-3-methoxy-4a,6-dimethyl-3,4-dihydro-2H-xanthen-9-one |
InChI |
InChI=1S/C32H34O10/c1-13-11-19-23(25(33)15-7-9-17(39-5)29(37)31(15,3)41-19)27(35)21(13)22-14(2)12-20-24(28(22)36)26(34)16-8-10-18(40-6)30(38)32(16,4)42-20/h7-8,11-12,17-18,29-30,35-38H,9-10H2,1-6H3/t17-,18-,29+,30+,31+,32+/m0/s1 |
InChI Key |
RLBXNYCARFXYIU-RIJKSYFQSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)O[C@]5([C@@H]([C@H](CC=C5C4=O)OC)O)C)O)O)C(=O)C6=CC[C@@H]([C@H]([C@@]6(O2)C)O)OC |
Canonical SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(C(CC=C5C4=O)OC)O)C)O)O)C(=O)C6=CCC(C(C6(O2)C)O)OC |
Synonyms |
ascherxanthone A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.